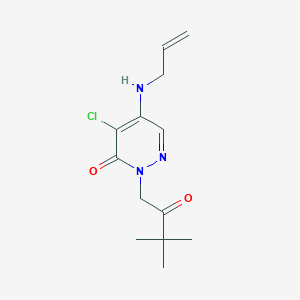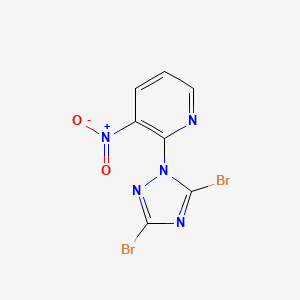![molecular formula C14H11ClN2O B3037390 (6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 477886-82-1](/img/structure/B3037390.png)
(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol
Vue d'ensemble
Description
Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .Applications De Recherche Scientifique
Anticancer Activity
(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol: and its derivatives have shown promising cytotoxic activity against human cancer cell lines. Researchers have synthesized novel compounds based on this scaffold and evaluated their effects on cancer cells. For instance, compound 5l exhibited inhibition against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) and demonstrated selectivity over HepG2 cells (IC50 = 22.6 μM) . These findings suggest potential applications in cancer therapy.
PI3K-AKT Pathway Inhibition
Abnormal activation of the PI3K-AKT pathway is associated with tumorigenesis, progression, and poor prognosis. Compounds targeting this pathway are of great interest in cancer treatment(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol derivatives may act as inhibitors of PI3Kα, potentially impacting cancer cell survival .
Antibacterial and Antifungal Properties
Imidazo[1,2-a]pyridine derivatives, including those based on this scaffold, have demonstrated antibacterial and antifungal activities. These compounds could be explored further for their potential in combating infectious diseases .
Anti-Inflammatory Effects
The imidazo[1,2-a]pyridine scaffold has been linked to anti-inflammatory properties. While specific studies on (6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol are limited, its structural features suggest potential anti-inflammatory applications .
Antihypertensive Potential
Although not directly studied for this compound, imidazo[1,2-a]pyridine derivatives have been investigated as antihypertensive agents. Their effects on blood pressure regulation make them interesting candidates for further exploration .
CFTR-Selective Potentiators
Imidazo[1,2-a]pyridine-based compounds have been considered as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators. While more research is needed, this scaffold could contribute to CFTR-related drug development .
Orientations Futures
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . There is ongoing research into the development of new imidazo[1,2-a]pyridine analogues as antituberculosis agents , indicating potential future directions in this field.
Mécanisme D'action
Target of Action
Similar compounds have shown inhibitory activity against various tumor cell lines
Mode of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which it belongs, can undergo various radical reactions for direct functionalization . This suggests that the compound might interact with its targets through radical mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often involved in the construction of imidazo[1,2-a]pyridine derivatives, which can affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (353833) and linear formula (C18H12ClN3OS) suggest that it may have good bioavailability
Result of Action
Similar compounds have shown submicromolar inhibitory activity against various tumor cell lines . This suggests that the compound might have potential anticancer effects.
Action Environment
One study suggests that the synthesis of similar compounds can be achieved under solvent- and catalyst-free conditions, which are environmentally benign . This suggests that the compound might be stable under various environmental conditions.
Propriétés
IUPAC Name |
(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-11-6-7-13-16-14(10-4-2-1-3-5-10)12(9-18)17(13)8-11/h1-8,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSANUJCEBATRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227656 | |
| Record name | 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol | |
CAS RN |
477886-82-1 | |
| Record name | 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477886-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate](/img/structure/B3037308.png)






![4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3037323.png)


![7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B3037326.png)

![7-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine](/img/structure/B3037328.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3037330.png)